molecular formula C16H11Cl2NO2 B14224681 2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile CAS No. 541502-16-3

2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile

Cat. No.: B14224681
CAS No.: 541502-16-3
M. Wt: 320.2 g/mol
InChI Key: SPDILXZVYWQJHP-UHFFFAOYSA-N
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Description

2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile is a chemical compound that belongs to the class of cyclopropane derivatives. Cyclopropane derivatives are known for their strained ring structures, which impart unique chemical properties and reactivity. This compound is characterized by the presence of two 4-chlorophenoxy groups attached to a cyclopropane ring, with a carbonitrile group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the cyclisation of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate and 1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium iodide . This reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using similar starting materials and catalysts. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dimethylformamide (DMF) and specific reaction temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The carbonitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(4-chlorophenoxy)cyclopropane-1-carbonitrile is unique due to the presence of two 4-chlorophenoxy groups, which impart specific chemical properties and reactivity. The combination of the cyclopropane ring and the carbonitrile group makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

541502-16-3

Molecular Formula

C16H11Cl2NO2

Molecular Weight

320.2 g/mol

IUPAC Name

2,2-bis(4-chlorophenoxy)cyclopropane-1-carbonitrile

InChI

InChI=1S/C16H11Cl2NO2/c17-12-1-5-14(6-2-12)20-16(9-11(16)10-19)21-15-7-3-13(18)4-8-15/h1-8,11H,9H2

InChI Key

SPDILXZVYWQJHP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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